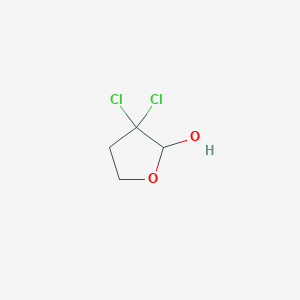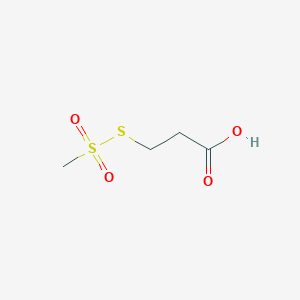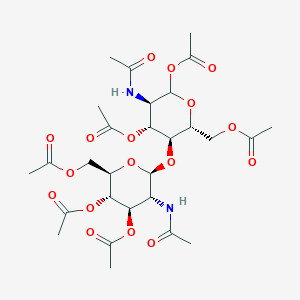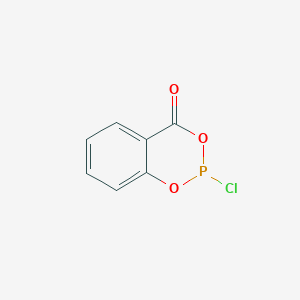
3,3-Dichlorooxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorooxolan-2-ol, also known as DCLO, is a chemical compound with the molecular formula C3H4Cl2O2. It is a colorless liquid with a pungent odor and is used as a solvent and intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dichlorooxolan-2-ol is not fully understood. However, it has been suggested that it may act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative damage. 3,3-Dichlorooxolan-2-ol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter signaling.
Effets Biochimiques Et Physiologiques
3,3-Dichlorooxolan-2-ol has been shown to have both beneficial and harmful effects on biochemical and physiological processes. It has been found to have antioxidant properties and can protect cells from oxidative stress. However, 3,3-Dichlorooxolan-2-ol has also been shown to have toxic effects on liver and kidney function, as well as on reproductive and developmental processes.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dichlorooxolan-2-ol has several advantages for use in lab experiments. It is a relatively inexpensive and readily available solvent that can be used for the extraction of natural products. However, 3,3-Dichlorooxolan-2-ol is also highly toxic and can pose a risk to researchers if not handled properly. It is important to use appropriate safety measures when working with 3,3-Dichlorooxolan-2-ol in the lab.
Orientations Futures
There are several future directions for research on 3,3-Dichlorooxolan-2-ol. One area of interest is the development of safer and more effective solvents for use in the extraction of natural products. Another area of interest is the investigation of the potential therapeutic uses of 3,3-Dichlorooxolan-2-ol, particularly in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action and potential toxic effects of 3,3-Dichlorooxolan-2-ol on human health.
In conclusion, 3,3-Dichlorooxolan-2-ol is a chemical compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses and toxic effects of 3,3-Dichlorooxolan-2-ol.
Méthodes De Synthèse
3,3-Dichlorooxolan-2-ol can be synthesized by reacting 3-chloropropionic acid with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3,3-Dichlorooxolan-2-ol.
Applications De Recherche Scientifique
3,3-Dichlorooxolan-2-ol has been used in various scientific research studies. It has been found to be an effective solvent for the extraction of natural products from plants, such as flavonoids and alkaloids. 3,3-Dichlorooxolan-2-ol has also been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
117701-67-4 |
|---|---|
Nom du produit |
3,3-Dichlorooxolan-2-ol |
Formule moléculaire |
C4H6Cl2O2 |
Poids moléculaire |
156.99 g/mol |
Nom IUPAC |
3,3-dichlorooxolan-2-ol |
InChI |
InChI=1S/C4H6Cl2O2/c5-4(6)1-2-8-3(4)7/h3,7H,1-2H2 |
Clé InChI |
PDWCSEWSEFCLDJ-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)O |
SMILES canonique |
C1COC(C1(Cl)Cl)O |
Synonymes |
2-Furanol,3,3-dichlorotetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)



![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)

